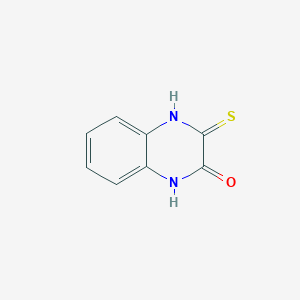
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position
准备方法
The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .
化学反应分析
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
科学研究应用
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit specific enzymes involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to their disruption and subsequent cell death .
相似化合物的比较
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:
1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.
Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
生物活性
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
Antimicrobial Activity
Research indicates that certain derivatives of 2(1H)-quinoxalinone exhibit significant antimicrobial properties. For instance, some synthesized derivatives have shown effectiveness against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of 2(1H)-quinoxalinone and its derivatives has been extensively studied. A notable study synthesized multiple quinoxaline derivatives and evaluated their efficacy against several cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) carcinoma cells. The results demonstrated that compounds such as 4a and 13 exhibited strong anticancer activity with IC50 values ranging from 0.81 mM to 2.91 mM .
Case Study: In Vitro Testing
A detailed evaluation of synthesized quinoxaline derivatives revealed their ability to inhibit COX-2 enzyme activity, which is crucial in inflammation and cancer progression. The study reported that several compounds achieved over 88% growth inhibition at a concentration of 10 mM against the tested cancer cell lines .
Anti-inflammatory Activity
In addition to anticancer effects, quinoxaline derivatives have been identified as potential COX-2 inhibitors. In vitro assays indicated that these compounds could effectively reduce inflammation by inhibiting cyclooxygenase enzymes, which play a significant role in the inflammatory process .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups significantly influences their efficacy as antimicrobial and anticancer agents. For example, modifications at the nitrogen or sulfur positions can enhance activity against cancer cells while maintaining low toxicity levels .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 2(1H)-quinoxalinone derivatives:
| Compound | Activity | Cell Line | IC50 (mM) | Inhibition (%) |
|---|---|---|---|---|
| Compound 4a | Anticancer | MCF-7 | 0.81 | >88 |
| Compound 13 | Anticancer | HepG2 | 2.91 | >88 |
| Compound X | COX-2 Inhibition | HCT-116 | N/A | Significant |
| Compound Y | Antimicrobial | Various Pathogens | N/A | Effective |
属性
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














